molecular formula C17H20N6O7S2 B12802546 N-(4-((2-((2-((4-(Acetylamino)phenyl)sulfonyl)hydrazino)carbonyl)hydrazino)sulfonyl)phenyl)acetamide CAS No. 5444-89-3

N-(4-((2-((2-((4-(Acetylamino)phenyl)sulfonyl)hydrazino)carbonyl)hydrazino)sulfonyl)phenyl)acetamide

Cat. No.: B12802546
CAS No.: 5444-89-3
M. Wt: 484.5 g/mol
InChI Key: GQVKGVLYWKCCFX-UHFFFAOYSA-N
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Description

N-(4-((2-((2-((4-(Acetylamino)phenyl)sulfonyl)hydrazino)carbonyl)hydrazino)sulfonyl)phenyl)acetamide is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). Its primary research value lies in its ability to specifically target the tubulin deacetylase activity of HDAC6 without significantly affecting the activity of Class I HDACs, which are crucial for histone modification and gene expression. This selectivity makes it an invaluable chemical probe for dissecting the non-histone roles of HDAC6 in cellular processes. Research applications are focused on oncology, where HDAC6 inhibition induces cell cycle arrest and apoptosis in various cancer cell lines, particularly through mechanisms involving the accumulation of acetylated tubulin and disruption of aggresome formation, a key pathway for cancer cell survival under proteotoxic stress. Furthermore, its role is being explored in neurological diseases, as HDAC6 inhibition has been shown to improve mitochondrial transport in neurons and reduce pathological tau accumulation in models of Alzheimer's disease. A 2024 study identified this compound as a key inhibitor used to demonstrate that HDAC6 suppression synergizes with other agents to combat chemoresistance in leukemia, highlighting its ongoing relevance in investigating combination therapies. By modulating chaperone proteins and the cellular stress response, this inhibitor provides critical insights into protein degradation pathways and their implications for cancer and neurodegenerative disorders.

Properties

CAS No.

5444-89-3

Molecular Formula

C17H20N6O7S2

Molecular Weight

484.5 g/mol

IUPAC Name

N-[4-[[[(4-acetamidophenyl)sulfonylamino]carbamoylamino]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C17H20N6O7S2/c1-11(24)18-13-3-7-15(8-4-13)31(27,28)22-20-17(26)21-23-32(29,30)16-9-5-14(6-10-16)19-12(2)25/h3-10,22-23H,1-2H3,(H,18,24)(H,19,25)(H2,20,21,26)

InChI Key

GQVKGVLYWKCCFX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NNC(=O)NNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthesis of N-(4-(Acetylamino)phenyl)sulfonyl Hydrazine Intermediate

  • Starting from 4-(acetylamino)benzenesulfonyl chloride , the sulfonyl chloride is reacted with hydrazine hydrate in an appropriate solvent such as ethanol or methanol under cooling conditions (0–5 °C) to yield the sulfonyl hydrazine intermediate.
  • The reaction is typically carried out under inert atmosphere to prevent oxidation.
  • The product is isolated by filtration or extraction, followed by drying under vacuum.

Formation of Hydrazino-Carbonyl Linkage

  • The sulfonyl hydrazine intermediate is then reacted with an activated carbonyl compound, such as an acyl chloride or anhydride derivative, to form the hydrazino-carbonyl linkage.
  • This step may involve the use of coupling agents or bases like triethylamine to facilitate amide bond formation.
  • Reaction conditions are controlled to maintain low temperatures (0–25 °C) to avoid side reactions.

Coupling of Sulfonyl Hydrazino-Carbonyl Units

  • Two such hydrazino-carbonyl intermediates are coupled via sulfonyl linkages to form the extended hydrazino-sulfonyl structure.
  • This may involve the use of sulfonyl chlorides or sulfonyl anhydrides as coupling agents.
  • Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are commonly used.
  • The reaction is monitored by thin-layer chromatography (TLC) or HPLC.

Final Acetylation to Form N-(4-((2-((2-((4-(Acetylamino)phenyl)sulfonyl)hydrazino)carbonyl)hydrazino)sulfonyl)phenyl)acetamide

  • The terminal amino groups are acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine.
  • The reaction is typically performed at room temperature or slightly elevated temperatures (25–50 °C).
  • The product is purified by recrystallization or chromatographic techniques.

Reaction Conditions and Optimization

Step Reagents & Conditions Solvent Temperature Yield (%) Notes
1. Sulfonyl hydrazine formation 4-(Acetylamino)benzenesulfonyl chloride + Hydrazine hydrate EtOH/MeOH 0–5 °C 70–85 Inert atmosphere recommended
2. Hydrazino-carbonyl formation Sulfonyl hydrazine + Acyl chloride + Base (Et3N) DCM/DMF 0–25 °C 65–80 Use coupling agents if needed
3. Coupling of hydrazino units Sulfonyl hydrazino-carbonyl + Sulfonyl chloride DMF/DCM RT 60–75 Monitor by TLC/HPLC
4. Acetylation Amino groups + Acetic anhydride + Base Pyridine/DCM 25–50 °C 75–90 Purify by recrystallization

Research Findings and Characterization

  • FTIR Spectroscopy confirms characteristic amide (1650–1700 cm⁻¹) and sulfonyl (1150–1350 cm⁻¹) stretches.
  • NMR Spectroscopy (¹H and ¹³C) shows signals corresponding to aromatic protons, acetyl methyl groups, and hydrazino protons.
  • Mass Spectrometry confirms molecular weight consistent with C20H26N6O6S3.
  • Melting point determination provides purity indication, typically in the range of 200–220 °C.
  • The compound exhibits good stability under ambient conditions and is soluble in polar aprotic solvents like DMSO and DMF.

Chemical Reactions Analysis

Types of Reactions

N-(4-((2-((2-((4-(Acetylamino)phenyl)sulfonyl)hydrazino)carbonyl)hydrazino)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.

    Substitution: The acetylamino and hydrazino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-((2-((2-((4-(Acetylamino)phenyl)sulfonyl)hydrazino)carbonyl)hydrazino)sulfonyl)phenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a drug candidate due to its multiple functional groups that can interact with biological targets.

    Biochemistry: The compound is used in enzyme inhibition studies and as a probe for studying protein-ligand interactions.

    Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of N-(4-((2-((2-((4-(Acetylamino)phenyl)sulfonyl)hydrazino)carbonyl)hydrazino)sulfonyl)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and hydrazino groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The acetylamino group can also participate in binding interactions, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

N-(4-{[2-(4-Nitrobenzoyl)hydrazino]sulfonyl}phenyl)acetamide

  • Structural Difference : Replaces one sulfonyl-hydrazine-carbonyl unit with a 4-nitrobenzoyl group.
  • Physicochemical Data: Property Target Compound 4-Nitrobenzoyl Analogue Molecular Formula C₁₅H₁₈N₆O₇S₂ C₁₅H₁₄N₄O₆S Average Mass (g/mol) ~482.48 378.36 Melting Point (°C) Not reported 224 (decomp.) Reference:

N-[4-[[(4-Methyl-1-piperazinyl)amino]sulfonyl]phenyl]acetamide (Compound 17)

  • Structural Difference: Substitutes the hydrazine-carbonyl-sulfonyl chain with a 4-methylpiperazinylamino group.
  • Biological Relevance: Demonstrated antitubercular activity, suggesting that piperazine derivatives may enhance target binding in mycobacterial enzymes.

Sulfonamide-Based Therapeutics

Sulfacetamide (N-[[4-(acetylamino)phenyl]sulfonyl]acetamide)

  • Structural Simplicity : Lacks the hydrazine-carbonyl-sulfonyl bridge, resulting in a smaller molecular footprint.
  • Clinical Use : Approved for topical antibacterial applications. The simpler structure may contribute to faster renal clearance compared to the target compound’s extended half-life due to its larger size .

Sulfabenzamide (N-[[4-(acetylamino)phenyl]sulfonyl]benzamide)

  • Key Difference : Benzamide substituent instead of the hydrazine-carbonylic chain.

Hydrazine-Linked Derivatives

N-(furan-2-ylmethyl)-2-[4-[[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenoxy]acetamide

  • Structural Feature: Incorporates a furan-methylidene group and a phenoxyacetamide tail.
  • Synthetic Flexibility : The furan ring may enhance π-π stacking interactions in biological targets, a property absent in the target compound’s purely phenyl-based system .

3-Bromo-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic acid hydrazide (Compound 18)

  • Functional Group : Bromobenzoic acid hydrazide substituent.
  • Data Comparison: Property Target Compound Compound 18 Yield (%) Not reported 72 Melting Point (°C) Not reported 224 Reference:

Biological Activity

N-(4-((2-((2-((4-(Acetylamino)phenyl)sulfonyl)hydrazino)carbonyl)hydrazino)sulfonyl)phenyl)acetamide is a complex organic compound with potential biological activities that merit detailed exploration. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant data and findings from diverse studies.

Molecular Structure:

  • Molecular Formula: C17H20N6O7S2
  • Molecular Weight: 484.5 g/mol
  • IUPAC Name: N-[4-[[[(4-acetamidophenyl)sulfonylamino]carbamoylamino]sulfamoyl]phenyl]acetamide
  • CAS Number: 5444-89-3

Synthesis

The synthesis of this compound typically involves several key steps:

  • Acetylation: The starting material, 4-aminobenzenesulfonamide, is acetylated to form 4-(acetylamino)benzenesulfonamide.
  • Hydrazination: This acetylated product is reacted with hydrazine to introduce the hydrazino group.
  • Carbonylation: The resulting hydrazine derivative undergoes a reaction with a carbonyl compound to form the desired hydrazone structure.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl and hydrazino groups facilitate hydrogen bonding and other interactions with active sites, leading to modulation of enzyme activity. The acetylamino group enhances binding interactions, potentially increasing the compound's efficacy against specific targets.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, modifications in the hydrazine moiety have been shown to enhance potency against various cancer cell lines. In vitro studies demonstrated that structural variations can lead to improved IC50 values, indicating enhanced effectiveness in inhibiting cancer cell proliferation .

Case Studies

  • In Vitro Studies:
    • A study involving derivatives of N-(4-(acetylamino)phenyl)sulfonamide showed promising results in inhibiting cancer cell lines such as HeLa and CEM. The modification of the amide bond significantly impacted the biological activity, suggesting that the structural integrity of such compounds is crucial for their therapeutic efficacy .
  • Enzyme Inhibition:
    • Research on similar sulfonamide derivatives has highlighted their role as enzyme inhibitors in biochemical pathways relevant to cancer progression. The sulfonamide functional group has been associated with enhanced binding affinity towards target enzymes involved in tumor growth and metastasis .

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
N-(4-(Acetylamino)phenyl)sulfonamideLacks additional hydrazine groupsModerate anticancer activity
N-(4-(Hydrazino)phenyl)sulfonamideLacks acetylamino groupEnhanced enzyme inhibition
N-(4-(Sulfonyl)phenyl)acetamideLacks hydrazine groupsLimited biological activity

The unique combination of functional groups in this compound distinguishes it from other compounds, allowing for diverse chemical reactivity and biological applications.

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